molecular formula C23H30O5 B15342972 Digoxigenone CAS No. 3810-94-4

Digoxigenone

Cat. No.: B15342972
CAS No.: 3810-94-4
M. Wt: 386.5 g/mol
InChI Key: SHRGTLYZJIVTMQ-HAXYUZPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Digoxigenone is a cardenolide, a type of steroid, which is derived from the hydrolysis of digoxin. It is a naturally occurring compound found in the Digitalis species, such as Digitalis lanata and Digitalis purpurea. This compound is known for its biological activity, particularly its role in cardiac glycosides, which are used to treat heart conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions: Digoxigenone can be synthesized through the biotransformation of digitoxigenin by Fusarium ciliatum. The process involves the acid hydrolysis of digitoxin, resulting in the formation of digitoxigenin, which is then further transformed into this compound . Another method involves the biotransformation of digoxigenin by Colletotrichum lini AS3.4486, where the conversion reaction is carried out over 72 hours, and the product is isolated by column chromatography .

Industrial Production Methods: Industrial production of this compound typically involves the extraction and purification from Digitalis species. The process includes the hydrolysis of digoxin to obtain digoxigenin, followed by further chemical or enzymatic transformation to produce this compound. The use of microbial transformation methods, such as those involving Fusarium ciliatum and Colletotrichum lini, is also explored for large-scale production.

Chemical Reactions Analysis

Types of Reactions: Digoxigenone undergoes various chemical reactions, including oxidation, reduction, and substitution. The biotransformation of digitoxigenin by Fusarium ciliatum results in the formation of this compound through oxidation at the C-3 position .

Common Reagents and Conditions: Common reagents used in the synthesis of this compound include acids for hydrolysis and microbial cultures for biotransformation. The conditions typically involve controlled temperatures and pH levels to facilitate the reactions.

Major Products Formed: The major products formed from the reactions involving this compound include digoxigenin and digitoxigenone. These products are obtained through the oxidation and hydroxylation processes during the biotransformation of digitoxigenin .

Scientific Research Applications

Digoxigenone has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a precursor for the synthesis of other cardenolides and glycosides. In biology, this compound is studied for its role in cellular processes and enzyme interactions. In medicine, it is explored for its potential therapeutic effects in treating heart conditions, similar to digoxin. Industrially, this compound is used in the production of cardiac glycosides and other related compounds .

Mechanism of Action

The mechanism of action of digoxigenone involves its interaction with the Na+/K±ATPase enzyme, similar to other cardiac glycosides. By inhibiting this enzyme, this compound increases intracellular sodium levels, which in turn leads to an increase in intracellular calcium levels through the sodium-calcium exchanger. This results in enhanced cardiac contractility and improved heart function .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to digoxigenone include digoxigenin, digitoxigenin, and digitoxigenone. These compounds share structural similarities and are derived from the same Digitalis species.

Uniqueness: this compound is unique due to its specific oxidation state and its role as an intermediate in the biosynthesis of other cardenolides. Its distinct chemical structure allows for specific interactions with enzymes and receptors, making it a valuable compound for research and therapeutic applications .

Properties

CAS No.

3810-94-4

Molecular Formula

C23H30O5

Molecular Weight

386.5 g/mol

IUPAC Name

(5R,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,4,5,6,7,8,9,11,15,16,17-dodecahydrocyclopenta[a]phenanthrene-3,12-dione

InChI

InChI=1S/C23H30O5/c1-21-7-5-15(24)10-14(21)3-4-17-18(21)11-19(25)22(2)16(6-8-23(17,22)27)13-9-20(26)28-12-13/h9,14,16-18,27H,3-8,10-12H2,1-2H3/t14-,16-,17?,18?,21+,22+,23+/m1/s1

InChI Key

SHRGTLYZJIVTMQ-HAXYUZPQSA-N

Isomeric SMILES

C[C@]12CCC(=O)C[C@H]1CCC3C2CC(=O)[C@]4([C@@]3(CC[C@@H]4C5=CC(=O)OC5)O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CC(=O)C4(C3(CCC4C5=CC(=O)OC5)O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.